

# Application Notes: Ampkinone-Mediated Glucose Uptake in L6 Myotubes

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## Compound of Interest

Compound Name: Ampkinone

Cat. No.: B2659313

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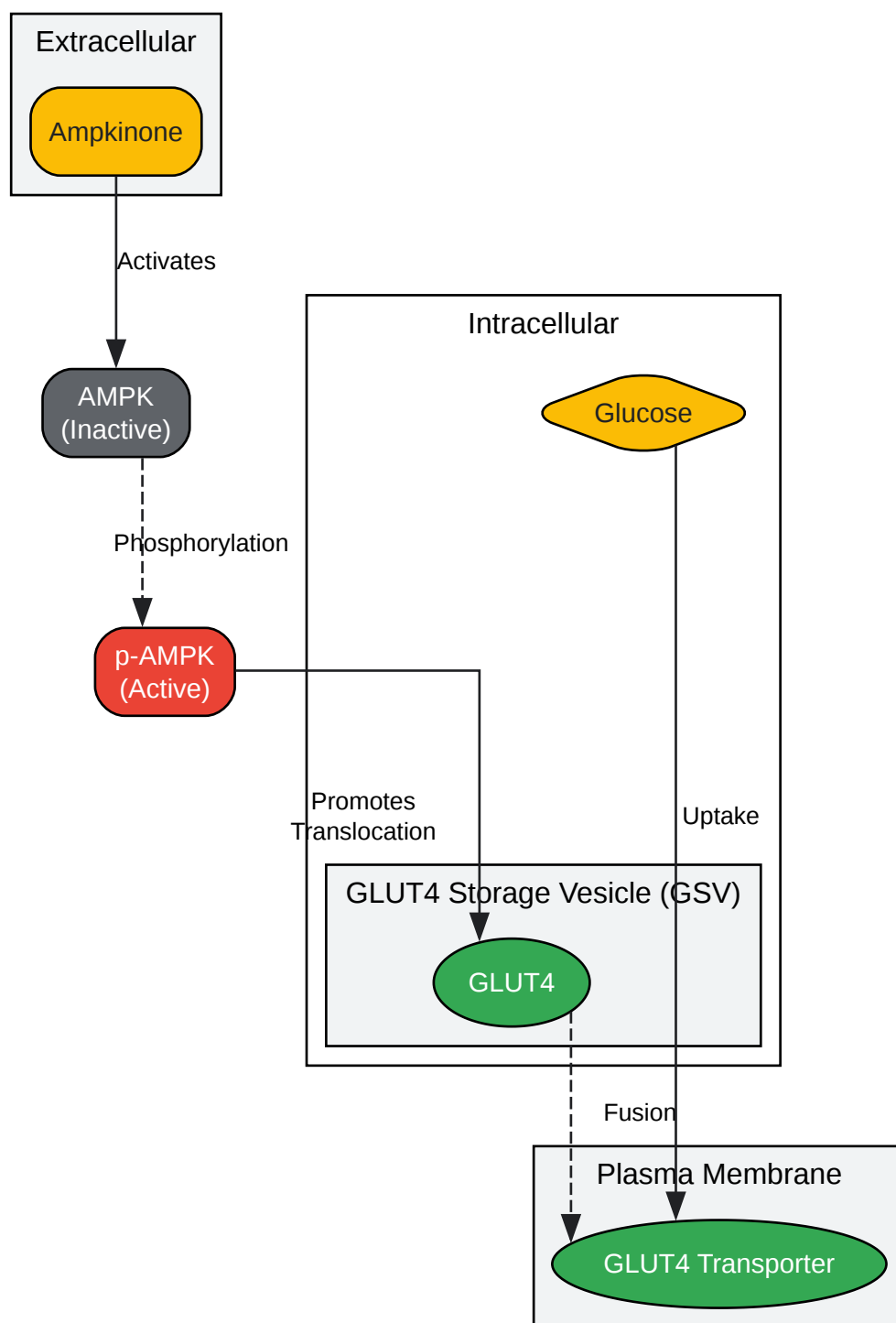
Audience: Researchers, scientists, and drug development professionals.

## Introduction

The study of glucose metabolism in skeletal muscle is crucial for understanding and developing therapies for metabolic diseases such as type 2 diabetes. L6 rat skeletal muscle cells are a widely used in vitro model because they can differentiate from myoblasts into multinucleated myotubes, which exhibit insulin-sensitive glucose transport machinery.[1][2] **Ampkinone** is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] Activation of AMPK in skeletal muscle is known to stimulate glucose uptake, making it a key therapeutic target.[5] This document provides a detailed protocol for quantifying the effect of **Ampkinone** on glucose uptake in differentiated L6 myotubes using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG).

## Ampkinone Signaling Pathway for Glucose Uptake

**Ampkinone** activates the AMPK signaling cascade. AMPK is a heterotrimeric enzyme that, once activated by an increase in the cellular AMP:ATP ratio or by pharmacological activators, phosphorylates downstream targets. This activation leads to the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby increasing the rate of glucose transport into the cell. This pathway is a key mechanism by which exercise stimulates muscle glucose uptake, often independent of insulin signaling.



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Caption: **Ampkinone** activates AMPK, leading to GLUT4 translocation and increased glucose uptake.

## Experimental Protocols

### Protocol 1: L6 Myoblast Culture and Differentiation

This protocol details the steps for culturing L6 myoblasts and inducing their differentiation into myotubes.

#### Materials:

- L6 myoblast cell line
- Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Differentiation Medium: DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA (0.25%)
- Cell culture flasks and plates (e.g., 96-well black, clear-bottom plates for fluorescence assays)
- CO2 incubator (37°C, 5% CO2)

#### Procedure:

- Cell Seeding: Culture L6 myoblasts in Growth Medium in a T-75 flask until they reach 70-80% confluency.
- Harvest cells using Trypsin-EDTA and seed them into a 96-well plate at a density of approximately  $3 \times 10^3$  cells per well.
- Incubate the plate at 37°C and 5% CO2 until the cells reach 90-100% confluency (typically 2-3 days).
- Induction of Differentiation: Once confluent, carefully aspirate the Growth Medium.

- Wash the cells once with sterile PBS.
- Replace the medium with Differentiation Medium.
- Incubate for 5-7 days, replacing the Differentiation Medium every 48 hours. Successful differentiation is marked by the fusion of myoblasts into elongated, multinucleated myotubes.

## Protocol 2: Glucose Uptake Assay

This protocol uses the fluorescent glucose analog 2-NBDG to measure glucose uptake in differentiated L6 myotubes.

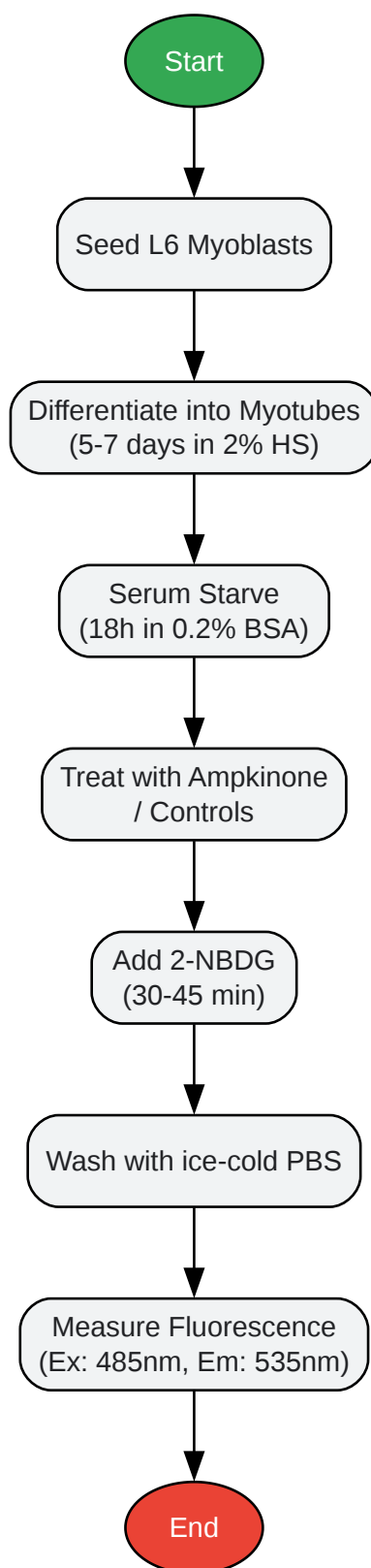
Materials:

- Differentiated L6 myotubes (from Protocol 1)
- Serum-Free Medium: DMEM containing 0.2% Bovine Serum Albumin (BSA).
- Krebs-Ringer HEPES (KRH) buffer (pH 7.4).
- **Ampkinone** stock solution (in DMSO)
- Insulin solution (Positive Control, e.g., 100 nM).
- 2-NBDG stock solution (e.g., 10 mM in DMSO)
- Fluorescence plate reader (Excitation/Emission ~485/535 nm).

Procedure:

- Serum Starvation: After differentiation is complete, aspirate the Differentiation Medium and wash the myotubes twice with PBS.
- Add Serum-Free Medium to each well and incubate for 18 hours to starve the cells.
- Compound Treatment:
  - Aspirate the starvation medium and wash the cells twice with KRH buffer.

- Add 100  $\mu$ L of KRH buffer containing the desired concentrations of **Ampkinone**, vehicle control (DMSO), or positive control (100 nM insulin) to the respective wells.
- Incubate for the desired treatment time (e.g., 30 minutes to 24 hours, requires optimization).
- 2-NBDG Incubation:
  - Add 2-NBDG to each well to a final concentration of 80-100  $\mu$ M.
  - Incubate the plate for 30-45 minutes at 37°C.
- Termination and Measurement:
  - Aspirate the 2-NBDG containing medium.
  - Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
  - Add 100  $\mu$ L of PBS or cell lysis buffer to each well.
  - Measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm).



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Caption: Workflow for the **Ampkinone**-mediated 2-NBDG glucose uptake assay in L6 myotubes.

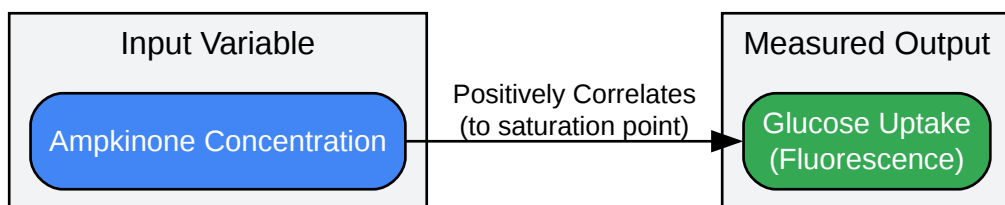
## Data Presentation

The results of the glucose uptake assay should be presented to clearly show the dose-dependent effect of **Ampkinone**. Data should be normalized to the vehicle control group.

Treatment Group	Concentration (μM)	Mean Fluorescence Intensity (RFU)	Std. Deviation	% Glucose Uptake (vs. Vehicle)
Vehicle Control	0 (0.1% DMSO)	4520	210	100%
Ampkinone	1	6328	350	140%
Ampkinone	5	9492	512	210%
Ampkinone	10	12204	680	270%
Ampkinone	25	13108	730	290%
Insulin (Positive Control)	0.1	11752	615	260%

## Expected Results

A successful experiment will demonstrate that **Ampkinone** increases glucose uptake in L6 myotubes in a dose-dependent manner. The effect is expected to plateau at higher concentrations as the AMPK activation and subsequent GLUT4 translocation become saturated. The positive control, insulin, should also show a significant increase in glucose uptake.



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- To cite this document: BenchChem. [Application Notes: Ampkinone-Mediated Glucose Uptake in L6 Myotubes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2659313#glucose-uptake-assay-using-ampkinone-in-l6-myotubes]

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